2-Methoxyethyl methyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

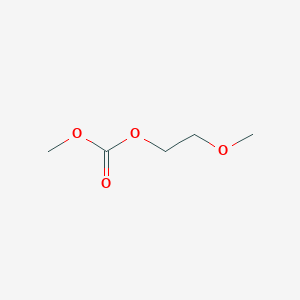

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREKRUMBUWKLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632608 | |

| Record name | 2-Methoxyethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-86-5 | |

| Record name | 2-Methoxyethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Methoxyethyl Methyl Carbonate (MEMC)

Topic: 2-Methoxyethyl methyl carbonate (CAS 35466-86-5) Content Type: Technical Monograph & Operational Guide

Architecting High-Performance Electrolytes & Green Synthesis Pathways

Executive Directive: The "Hybrid" Advantage

This compound (MEMC), CAS 35466-86-5, represents a strategic convergence in solvent engineering. It is an asymmetric carbonate that fuses the electrochemical stability of linear carbonates (like Dimethyl Carbonate, DMC) with the high solvation power of ethers (like Glymes).

For the researcher, MEMC is not merely a solvent; it is a functional tool used to:

-

Suppress Crystallization: In Lithium-ion batteries (LIBs), it exhibits Vogel-Tammann-Fulcher (VTF) behavior, maintaining liquid transport pathways well below the freezing points of standard electrolytes.

-

Enhance Solvation: The ether oxygen provides a secondary coordination site for cations (Li+, Na+), boosting salt dissociation without the high viscosity penalties of cyclic carbonates.

-

Drive Green Synthesis: In pharmaceutical and organic synthesis, it serves as a non-toxic methylating and carbonylating agent, replacing hazardous halides and phosgene derivatives.

Physicochemical Profile

The following data aggregates experimental values and structural estimates to guide experimental design.

| Property | Value | Context/Notes |

| CAS Number | 35466-86-5 | |

| IUPAC Name | Methyl (2-methoxyethyl) carbonate | |

| Molecular Formula | C₅H₁₀O₄ | |

| Molecular Weight | 134.13 g/mol | |

| Boiling Point | 95°C @ 82 Torr | Est.[1][2][3] Atmospheric BP: ~165–170°C [1][2] |

| Density | ~1.05 g/mL | Higher than DMC (1.07) due to oxygen content |

| Appearance | Colorless Liquid | |

| Solubility | High | Miscible with alcohols, esters, ketones; dissolves LiPF₆, LiFSI |

| Flash Point | Est. >45°C | Class 3 Flammable Liquid (H226) |

| Dielectric Constant | Moderate-High | Enhanced by ether linkage relative to DMC (ε=3.1) |

Critical Insight: Unlike symmetric carbonates (DMC, DEC), MEMC's asymmetry disrupts crystal lattice formation, significantly lowering the melting point. This makes it an ideal "co-solvent" for low-temperature applications.

Synthesis Protocol: Transesterification

Core Directive: Maximizing Atom Economy

The industrial and laboratory standard for producing MEMC is the base-catalyzed transesterification of 2-methoxyethanol with Dimethyl Carbonate (DMC). This route avoids toxic chloroformates.

Mechanism & Workflow

The reaction is an equilibrium process. To drive high yields, the methanol byproduct must be continuously removed (often as a DMC/MeOH azeotrope).

Figure 1: Catalytic transesterification workflow for MEMC synthesis emphasizing azeotropic removal of methanol to drive equilibrium.

Step-by-Step Protocol

-

Charge: In a dry 3-neck flask, combine 2-methoxyethanol (1.0 eq) and Dimethyl Carbonate (3.0 eq) . The excess DMC acts as both reactant and entrainer.

-

Catalyze: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 mol%) under inert atmosphere (N₂ or Ar).

-

Reflux & Shift: Heat to reflux (~80-90°C). Use a fractionating column to distill off the DMC/Methanol azeotrope (bp ~64°C).

-

Checkpoint: Monitor head temperature. If it rises above 64°C, you are losing reactant (DMC). Increase reflux ratio.

-

-

Workup: Once methanol generation ceases, cool the mixture. Neutralize the catalyst (e.g., with glacial acetic acid or solid CO₂).

-

Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 95°C (82 Torr) .

-

Purity Check: GC-MS should show <0.1% water and <0.5% 2-methoxyethanol for battery-grade applications.

-

Advanced Application: Energy Storage (LIBs)

The "Killer App": Solvent-Assisted Ion Conduction

MEMC is a superior alternative to standard alkyl carbonates for low-temperature electrolytes . Standard electrolytes (EC/DMC) freeze or become sluggish at -20°C. MEMC formulations maintain conductivity via the Vogel-Tammann-Fulcher (VTF) mechanism, where ion transport is coupled to polymer-like segmental motion of the solvent chains rather than simple viscosity-limited diffusion.

Solvation Mechanism

The ether oxygen in the methoxyethyl tail creates a "chelating" effect, loosely binding Li+ ions. This reduces the energy barrier for desolvation at the graphite anode interface [3].

Figure 2: Dual-site coordination mechanism of MEMC. The ether tail prevents tight ion pairing, facilitating transport even in highly viscous, cold regimes.

Experimental Formulation (Self-Validating)

To test MEMC efficacy in a coin cell (CR2032):

-

Control: 1.0 M LiPF₆ in EC/DMC (1:1 v/v).

-

Test: 1.0 M LiPF₆ in EC/MEMC (3:7 v/v).

-

Validation: Perform Electrochemical Impedance Spectroscopy (EIS) at -30°C. The MEMC cell should exhibit significantly lower bulk resistance (

) and charge transfer resistance (

Application: Chemical Synthesis (Pharma/Green Chem)[4][5]

For drug development professionals, MEMC offers a green alkylation platform .

-

Methylating Agent: At elevated temperatures (>150°C) and in the presence of catalysts (e.g., zeolites or phosphonium salts), MEMC can transfer its methyl group to phenols, anilines, or carboxylic acids.

-

Specialty Solvent: Its amphiphilic nature (polar carbonate + lipophilic ether) makes it excellent for dissolving peptide coupling reagents or performing reactions on glycosylated scaffolds where solubility is often a bottleneck.

Safety, Handling, & Storage[8]

Hazard Classification (GHS):

-

H226: Flammable liquid and vapor.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage Protocol:

-

Atmosphere: Store under dry Nitrogen or Argon. Moisture triggers hydrolysis to 2-methoxyethanol and CO₂.

-

Container: Stainless steel or amber glass. Avoid polyethylene for long-term storage (swelling risk).

-

Peroxide Check: Like all ethers, the methoxyethyl moiety can form peroxides upon prolonged exposure to air, though the electron-withdrawing carbonate group mitigates this. Test for peroxides every 6 months using starch-iodide paper.

References

-

LookChem. (n.d.). Bis(2-methoxyethyl) carbonate Properties (Reference for BP estimation). Retrieved February 28, 2026, from [Link]

-

ResearchGate. (2025).[6] 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved February 28, 2026, from [Link]

-

PubChem. (2025).[1] this compound | C5H10O4.[1][7][8] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

- 1. This compound | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dimethyl carbonate synthesis from CO2 and methanol over CeO2: elucidating the surface intermediates and oxygen vacancy-assisted reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 35466-86-5 [sigmaaldrich.com]

- 8. This compound | 35466-86-5 [sigmaaldrich.com]

Advanced Characterization of 2-Methoxyethyl Methyl Carbonate (MEMC): A Physicochemical & Electrochemical Profile

Executive Summary

2-Methoxyethyl methyl carbonate (MEMC) (CAS: 35466-86-5) represents a critical evolution in the design of "functional electrolytes" for high-voltage Lithium-Ion Batteries (LIBs). Unlike traditional linear carbonates (DMC, EMC) which serve primarily as low-viscosity diluents, MEMC integrates an ether linkage within a carbonate framework. This hybrid molecular architecture confers a dual advantage: the anodic stability characteristic of carbonates (up to ~5.4 V vs. Li/Li⁺) and the superior cation solvation kinetics typical of glymes, without the latter's susceptibility to co-intercalation and exfoliation at the graphite anode.

This guide provides a rigorous technical analysis of MEMC, detailing its synthesis, physicochemical properties, and electrochemical validation protocols. It is designed for researchers seeking to optimize electrolyte formulations for next-generation cathodes (e.g., Ni-rich NMC, LNMO).

Part 1: Molecular Architecture & Solvation Dynamics

The structural innovation of MEMC lies in its asymmetry. By substituting one methyl group of Dimethyl Carbonate (DMC) with a 2-methoxyethyl group, the molecule gains a "bidentate-like" functionality.

Structural Advantages

-

Chelation Effect: The ether oxygen (

) and the carbonyl oxygen ( -

Liquid Range Extension: The introduction of the ethoxy chain disrupts crystal packing, significantly lowering the freezing point and suppressing crystallization, which is vital for low-temperature performance (

and below). -

Anodic Stability: Unlike pure ethers (e.g., DME) which oxidize readily above 4.0 V, the electron-withdrawing carbonate group in MEMC stabilizes the adjacent ether linkage, pushing the oxidation potential beyond 5.0 V.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation mechanism where MEMC acts as a pseudo-chelate.

Figure 1: Proposed solvation mechanism showing MEMC providing bidentate coordination to Li+, modifying the solvation shell structure compared to monodentate EC.

Part 2: Critical Physicochemical Parameters

The following data aggregates experimental values and homologous series estimations essential for modeling electrolyte behavior.

Table 1: Physicochemical Properties of MEMC

| Parameter | Value / Range | Unit | Context/Notes |

| CAS Number | 35466-86-5 | - | Specific to the asymmetric methyl variant. |

| Molecular Weight | 134.13 | g/mol | Heavier than DMC (90.08), reducing volatility. |

| Boiling Point | 160 – 170 | °C | Estimated range based on homologs (DMC: 90°C, Bis-analog: 231°C). |

| Melting Point | < -80 | °C | Exhibits glass transition ( |

| Density | ~1.05 - 1.08 | g/cm³ | At 25°C. Slightly denser than water. |

| Viscosity ( | 1.2 – 1.8 | cP | At 25°C. Follows VTF behavior; more viscous than DMC but < EC. |

| Flash Point | > 45 | °C | Classified as Flammable Liquid (Category 3). |

| Dielectric Constant | ~5 – 8 | Higher than linear carbonates due to ether polarity. | |

| Oxidation Potential | ~5.4 | V vs Li/Li⁺ | Determined via LSV on Pt electrode. |

Technical Note: MEMC viscosity and conductivity do not follow simple Arrhenius behavior.[1] They are best fitted using the Vogel-Tammann-Fulcher (VTF) equation, indicating that ion transport is coupled to the segmental motion of the polymer-like ether chains.

Part 3: Experimental Protocols

Protocol A: Synthesis via Transesterification

Objective: Synthesize high-purity MEMC from Dimethyl Carbonate (DMC) and 2-Methoxyethanol. Reaction Type: Equilibrium-limited Transesterification.

Reagents:

-

Dimethyl Carbonate (DMC) [Anhydrous, 99.9%]

-

2-Methoxyethanol (2-ME) [Anhydrous][2]

-

Catalyst: Sodium Methoxide (NaOMe) or ZIF-8 (Heterogeneous MOF for easier separation).

Workflow:

-

Stoichiometry: Charge a reactor with DMC and 2-ME in a 4:1 molar ratio . The excess DMC drives the equilibrium toward the product and prevents the formation of the symmetric bis(2-methoxyethyl) carbonate byproduct.

-

Catalysis: Add 0.5 wt% NaOMe (or 1-2 wt% ZIF-8).

-

Reflux: Heat to 80-90°C (just below DMC boiling point) under inert atmosphere (

). -

Azeotropic Distillation: The reaction produces Methanol (MeOH). DMC and MeOH form a low-boiling azeotrope (~63°C). Continuously remove this azeotrope using a fractionation column to push conversion.

-

Purification:

-

Step 1: Remove catalyst (filtration for ZIF-8; neutralization/wash for NaOMe).

-

Step 2: Fractional distillation. Collect fraction at ~160°C (atmospheric) or corresponding reduced pressure temp.

-

Target Purity: >99.9% (GC-MS) for battery grade. Water content must be <20 ppm (Karl Fischer).

-

Figure 2: Synthesis workflow emphasizing the critical azeotropic removal of methanol to drive yield.

Protocol B: Electrochemical Stability Window (ESW) Determination

Objective: Validate the oxidative stability of MEMC-based electrolytes.

Materials:

-

Working Electrode: Platinum (Pt) disk (polished to mirror finish).

-

Counter/Reference Electrode: Lithium metal foil.

-

Electrolyte: 1.0 M LiPF₆ in MEMC (or MEMC/EC 1:1 v/v).

Methodology (Linear Sweep Voltammetry - LSV):

-

Cell Assembly: Assemble a coin cell (CR2032) or a 3-electrode Swagelok cell in an Argon-filled glovebox (

). -

OCV Hold: Allow the cell to rest at Open Circuit Voltage (OCV) for 2 hours to stabilize the interface.

-

Sweep Parameters:

-

Scan Rate: 1.0 mV/s (Standard) or 0.1 mV/s (High sensitivity).

-

Voltage Range: OCV to 6.0 V vs. Li/Li⁺.

-

-

Analysis:

-

The onset potential is defined as the voltage where the current density exceeds 10 µA/cm² .

-

Expected Result: MEMC typically shows stability up to 5.4 V , significantly higher than pure ethers (~4.0 V) and comparable to high-purity linear carbonates.

-

Part 4: Safety & Handling

-

Hazard Classification: Flammable Liquid (Category 3), Skin/Eye Irritant.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake. Hydrolysis leads to the formation of 2-methoxyethanol and methanol/CO₂, which degrades battery performance.

-

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

PubChem. (2025). This compound (Compound).[1][3][4][5][6] National Library of Medicine. [Link]

-

Smart, M. C., et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries.[1][3][4][5][7] Electrochimica Acta.[3][4] [Link]

-

Zhang, H., et al. (2017). Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. U.S. Army Research Laboratory. [Link]

Sources

- 1. This compound | 35466-86-5 | Benchchem [benchchem.com]

- 2. CAS#:626-84-6 | Ethanol, 2-methoxy-, carbonate (2:1) (9CI) | Chemsrc [chemsrc.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. Physical and electrochemical properties of mixed electrolyte 1-ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide and ethylene carbonate as electrolytes for Li-ion batteries | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. researchgate.net [researchgate.net]

- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 7. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Nomenclature: A Technical Guide to 2-Methoxyethyl Methyl Carbonate (MEMC)

Executive Summary

In the high-stakes fields of lithium-ion battery (LIB) electrolyte formulation and pharmaceutical synthesis, ambiguity in chemical nomenclature can lead to catastrophic experimental failures. 2-Methoxyethyl methyl carbonate (MEMC) , CAS [35466-86-5], is a critical asymmetric carbonate ester. Often overshadowed by its symmetric analogs (Dimethyl carbonate, DMC; Diethyl carbonate, DEC), MEMC offers unique solvation properties that bridge the gap between polarity and viscosity.

This guide provides a definitive reference for the nomenclature, physicochemical identity, and synthesis of MEMC. It moves beyond a simple list of synonyms to explain the structural logic behind each name, ensuring researchers can confidently identify, procure, and utilize this compound in complex applications.

Chemical Identity & Nomenclature Systems

The primary challenge in sourcing MEMC is the variability in naming conventions across chemical databases and regulatory bodies. Below is the authoritative breakdown of its identity.

Standardized Identifiers

| Identifier System | Value | Context |

| CAS Registry Number | 35466-86-5 | Primary Key for procurement & regulatory search.[1] |

| IUPAC Name | Methyl 2-methoxyethyl carbonate | Official systematic name.[2] |

| CA Index Name | Carbonic acid, 2-methoxyethyl methyl ester | Used in Chemical Abstracts Service searches. |

| Molecular Formula | C₅H₁₀O₄ | Mass balance calculations. |

| SMILES | COCCOC(=O)OC | Chemoinformatics & molecular modeling. |

| InChIKey | FREKRUMBUWKLPT-UHFFFAOYSA-N | Unique hashed identifier for database linking. |

Synonym Analysis & Structural Logic

Understanding the synonyms requires dissecting the molecule into its functional moieties: a central carbonate core flanked by a methyl group and a 2-methoxyethyl ether tail.

-

Asymmetric Carbonate Nomenclature:

-

Acid Ester Nomenclature:

-

Synonym:Carbonic acid, methyl 2-methoxyethyl ester [1]

-

Logic: Treats the molecule as a diester of carbonic acid (

).

-

-

Acronyms & Industry Codes:

-

Synonym:MEMC or MOEMC

-

Logic: Common abbreviations in battery literature (e.g., M ethoxyE thyl M ethyl C arbonate).

-

Warning: Do not confuse with BMC (Bis(2-methoxyethyl) carbonate), the symmetric byproduct often present as an impurity.

-

Structural Visualization

The following diagram illustrates the mapping between the chemical structure and its nomenclature components.

Figure 1: Structural decomposition of MEMC showing the asymmetry responsible for its unique solvation properties.

Physicochemical Profile

MEMC is valued for its "Goldilocks" properties—it possesses higher polarity than linear carbonates (like DMC) but lower viscosity than cyclic carbonates (like EC).

| Property | Value | Technical Significance |

| Molecular Weight | 134.13 g/mol | Stoichiometric calculations. |

| Density | ~1.053 g/cm³ | Volumetric dosing in automated reactors. |

| Boiling Point | 95°C (at 82 Torr) | Indicates moderate volatility; requires vacuum distillation for purification. |

| Solubility | High in polar organics | Excellent co-solvent for LiPF₆ salts in batteries. |

| Flash Point | ~45-50°C (Est.) | Flammable Liquid (H226) .[4] Requires Class I safety protocols. |

Synthesis & Characterization Protocols

For researchers needing high-purity MEMC (e.g., battery grade >99.9%), commercial sources may contain stabilizing additives. In-house synthesis via transesterification is the standard protocol to ensure purity.

Synthesis Workflow (Transesterification)

Reaction:

Protocol Logic:

-

Equilibrium Control: The reaction is reversible. Methanol (MeOH) must be continuously removed to drive the equilibrium toward MEMC.

-

Catalyst Selection: Sodium methoxide (NaOMe) is preferred as it introduces no foreign ions (sodium is easily removed, methoxide matches the leaving group).

Figure 2: Step-by-step synthesis workflow emphasizing the separation of the symmetric byproduct.

Characterization (Self-Validating System)

To verify the identity of MEMC and distinguish it from the symmetric bis-carbonate impurity, use 1H NMR .

-

Diagnostic Peaks (CDCl₃):

-

3.80 ppm (s, 3H): Methyl ester group (

-

4.30 ppm (t, 2H): Methylene group adjacent to carbonate (

-

3.60 ppm (t, 2H): Methylene group adjacent to ether (

-

3.40 ppm (s, 3H): Terminal methoxy group (

-

3.80 ppm (s, 3H): Methyl ester group (

Validation Rule: The integration ratio must be 3:2:2:3 . Any deviation suggests contamination with DMC (excess reagent) or Bis(2-methoxyethyl) carbonate.

Applications & Context

Why does the precise synonym matter? Because MEMC is often a "stealth" ingredient in proprietary mixtures.

Lithium-Ion Batteries (Electrolytes)

MEMC is a "smart solvent."

-

Mechanism: The ether oxygen (

) chelates -

Low-Temperature Performance: Unlike Ethylene Carbonate (EC), which freezes at room temperature, MEMC mixtures maintain liquid states at sub-zero temperatures, crucial for automotive applications [1].

Pharmaceutical & Organic Synthesis[5]

-

Green Solvent: MEMC acts as a polar aprotic solvent alternative to DMF or DMAc in certain nucleophilic substitutions, offering easier removal via distillation.

-

Protecting Group Reagent: Can be used to introduce the methoxyethyl carbonate protecting group, which is stable to acids but cleavable under specific basic conditions.

Safety & Regulatory Compliance

When handling MEMC, synonymous names do not alter the safety profile.

-

GHS Classification:

-

H226: Flammable liquid and vapor.

-

H315/H319: Causes skin and eye irritation.

-

-

Handling:

-

Must be stored under inert gas (Argon/Nitrogen) if used for battery research (anhydrous conditions).

-

Avoid contact with strong oxidizing agents and strong bases (hydrolysis risk).

-

References

-

Fundamental Studies on this compound-Based Electrolytes for Lithium-Ion Batteries. ResearchGate. Available at: [Link]

-

Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries. National Institutes of Health (PubMed). Available at: [Link]

-

PubChem Compound Summary for CID 23290296, this compound. PubChem. Available at: [Link]

Sources

fundamental electrochemical behavior of 2-Methoxyethyl methyl carbonate

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of 2-Methoxyethyl methyl carbonate (MEMC)

Abstract

This compound (MEMC) is an asymmetric organic carbonate solvent that has garnered significant interest for its potential application in lithium-ion battery electrolytes. Its unique molecular structure, which integrates both a polar carbonate group and a flexible ether-linked methoxyethyl chain, offers a compelling balance of properties.[1] This guide provides a comprehensive analysis of the core electrochemical behavior of MEMC, including its electrochemical stability, ion transport mechanisms, and interfacial decomposition pathways at both the anode and cathode. We will detail the formation and composition of the critical solid electrolyte interphase (SEI) and present field-proven experimental protocols for characterizing MEMC-based electrolytes, designed for researchers and scientists in the energy storage and drug development fields.

Introduction: The Rationale for MEMC in Modern Electrolytes

The performance, safety, and lifespan of lithium-ion batteries are critically dependent on the properties of the electrolyte. Traditional electrolytes are often mixtures of cyclic carbonates like ethylene carbonate (EC), which is excellent for salt dissociation and SEI formation, and linear carbonates like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC), which reduce viscosity and improve ionic mobility.[2][3]

MEMC (C₅H₁₀O₄) emerges as a specialty solvent that combines the functionalities of these components into a single molecule.[1] The carbonate moiety provides the high polarity necessary for effective dissolution of lithium salts (e.g., LiPF₆), while the ether chain imparts molecular flexibility, which is advantageous for ion transport, particularly in cold environments.[1][4] Research indicates that MEMC-based electrolytes can achieve glassy states at low temperatures without freezing, a unique behavior that supports a solvent-assisted ion conduction mechanism.[1][4]

Caption: Molecular structure of this compound (MEMC).

Core Electrochemical Properties

Ionic Conductivity and Transport Mechanism

The efficiency of an electrolyte is fundamentally tied to its ability to transport lithium ions. For MEMC-based electrolytes, the relationship between ionic conductivity and temperature does not follow a simple Arrhenius model. Instead, it is well-described by the Vogel-Tammann-Fulcher (VTF) equation, which is characteristic of systems where ion transport is coupled with the segmental motion of the solvent molecules.[4]

This behavior supports a solvent-assisted ion conduction mechanism .[4] Spectroscopic data confirm strong interactions between the lithium cations (Li⁺) and the MEMC solvent molecules, likely involving both the carbonyl oxygen of the carbonate group and the ether oxygen.[4] This strong solvation shell facilitates the movement of Li⁺ through the electrolyte. In contrast, interactions with the anions are weaker.[4]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. This is a paramount parameter for compatibility with high-energy-density electrodes. MEMC-based electrolytes have been evaluated for their stability and have demonstrated utility in cells with standard graphite anodes and high-voltage cathodes like Lithium Cobalt Oxide (LiCoO₂) and Nickel-Manganese-Cobalt Oxide (NMC).[1][4] The precise window depends on the electrode material and the specific lithium salt used, but its proven compatibility with cathodes operating above 4.0 V vs. Li/Li⁺ makes it a viable candidate for modern battery systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [5] |

| Molar Mass | 134.13 g/mol | [5] |

| Ion Transport Model | Vogel-Tammann-Fulcher (VTF) | [4] |

| Anode Compatibility | Graphite | [4] |

| Cathode Compatibility | LiCoO₂, NMC811 | [1][4] |

Interfacial Behavior and Decomposition Mechanisms

The interface between the electrolyte and the electrodes is where the most critical—and often performance-limiting—reactions occur. Upon the first charge, the electrolyte decomposes to form a passivation layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[6][7]

Reductive Decomposition and SEI Formation on the Anode

During the initial charging of a lithium-ion battery, the anode potential drops, driving the reduction of electrolyte components. Like other organic carbonates, MEMC is thermodynamically unstable at the low potentials of a lithiated graphite anode and will decompose.[6][8] This decomposition is not a failure but a necessity; it forms the SEI, a layer that is electronically insulating but ionically conductive, preventing further electrolyte reduction while allowing Li⁺ to pass through.[7]

The reduction of MEMC is expected to proceed via pathways analogous to those of simpler linear and cyclic carbonates.[2][8] The primary site of reduction is the electron-deficient carbonyl carbon of the carbonate group.

Proposed Reduction Pathway:

-

One-Electron Reduction: The MEMC molecule accepts an electron to form a radical anion.

-

Ring-Opening/Decomposition: This unstable radical anion decomposes, breaking C-O bonds. This process, in the presence of Li⁺, leads to the formation of various organic and inorganic lithium salts.

Key components expected in the SEI from MEMC reduction include:

-

Lithium methyl carbonate (LMC) and Lithium 2-methoxyethyl carbonate (LMEMC) : These are organic, semi-carbonate species that provide flexibility to the SEI.[9]

-

Lithium carbonate (Li₂CO₃) : An inorganic component that lends rigidity and electronic insulation to the SEI.[2]

-

Alkoxide species : Such as lithium methoxide (LiOCH₃).

Caption: Proposed pathway for reductive decomposition of MEMC on an anode surface.

Oxidative Decomposition at the Cathode Interface

At the high potentials of the cathode during charging, electrolyte solvents can be oxidized. A stable electrolyte must resist this oxidation to prevent continuous capacity fade and gas generation. The compatibility of MEMC with high-voltage cathodes like LiCoO₂ suggests it possesses reasonable oxidative stability.[1][4] Any minor oxidation that does occur contributes to the formation of the CEI, a passivating layer on the cathode that is crucial for suppressing parasitic reactions, especially with highly reactive Ni-rich cathode materials.[10]

Experimental Protocols for Electrochemical Characterization

To validate the performance of MEMC-based electrolytes, a systematic series of electrochemical tests is required. The following protocols outline standard, self-validating methodologies.

Protocol: Cyclic Voltammetry (CV) for Stability Window Determination

Objective: To determine the anodic and cathodic potential limits of the MEMC-based electrolyte.

Methodology:

-

Cell Assembly: Assemble a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox.

-

Working Electrode (WE): A material inert in the potential range of interest (e.g., Platinum or Glassy Carbon).

-

Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.

-

Electrolyte: 1 M LiPF₆ in MEMC.

-

Separator: Glass fiber separator.

-

-

Instrumentation: Connect the cell to a potentiostat.

-

Experimental Parameters:

-

Scan Range: Start from Open Circuit Potential (OCP) and scan cathodically to ~ -0.5 V vs. Li/Li⁺, then reverse and scan anodically to ~ 5.0 V vs. Li/Li⁺.

-

Scan Rate: A slow scan rate, such as 0.1 mV/s to 1 mV/s, is used to approximate steady-state conditions.

-

Cycles: Perform 2-3 cycles to check for reproducibility.

-

-

Data Analysis: Plot current density vs. potential. The onset of a sharp, sustained increase in cathodic current indicates the reductive limit, while a similar increase in anodic current indicates the oxidative limit. This range defines the electrochemical stability window.

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the electrolyte and analyze interfacial resistance after cell cycling.

Methodology:

-

Cell Assembly: For bulk conductivity, use a two-electrode symmetric cell with blocking electrodes (e.g., stainless steel). For interfacial analysis, use a Li/Li symmetric cell or a full cell (e.g., Graphite/Li).

-

Instrumentation: Connect the cell to a potentiostat with an impedance analysis module.

-

Experimental Parameters:

-

Frequency Range: Typically from 1 MHz down to 10 mHz.

-

AC Amplitude: A small voltage perturbation, typically 5-10 mV.

-

Temperature Control: Perform measurements at various temperatures to study the temperature dependence of conductivity.

-

-

Data Analysis:

-

Conductivity: For the symmetric cell, the bulk electrolyte resistance (R_b) is found from the high-frequency intercept on the real axis of the Nyquist plot. Conductivity (σ) is calculated using σ = L / (R_b * A), where L is the distance between electrodes and A is the electrode area.

-

Interfacial Resistance: In a full cell, the Nyquist plot will show semicircles corresponding to the resistance of the SEI and charge transfer processes. The diameter of these semicircles provides the resistance values.

-

Conclusion and Future Outlook

This compound stands out as a promising solvent for advanced lithium-ion battery electrolytes. Its hybrid ether-carbonate structure provides a favorable combination of high salt-solvating ability and low-temperature flexibility, enabling a solvent-assisted ion transport mechanism. The fundamental electrochemical behavior of MEMC is characterized by a wide stability window compatible with high-voltage cathodes and the formation of a necessary, passivating SEI on graphite anodes.

Future research should focus on optimizing electrolyte formulations by combining MEMC with functional additives to further enhance SEI stability and tailor its composition. A deeper mechanistic understanding, aided by computational modeling and advanced spectroscopic techniques, will accelerate the deployment of MEMC in next-generation energy storage systems that demand higher performance, safety, and wider operational temperature ranges.

References

-

ResearchGate. (2025, August 9). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved from [Link]

-

Focus Group Electrochemical Interfaces in Batteries. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Retrieved from [Link]

-

Wang, Y., et al. (2021). The solvation structure, transport properties and reduction behavior of carbonate-based electrolytes of lithium-ion batteries. PMC. Retrieved from [Link]

-

Lee, H., et al. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Retrieved from [Link]

-

Idaho National Laboratory. (2020, May 12). Compositions and Formation Mechanisms of Solid-Electrolyte Interphase on Microporous Carbon/Sulfur Cathodes. Retrieved from [Link]

-

Wang, Y., et al. (2021, September 17). The solvation structure, transport properties and reduction behavior of carbonate-based electrolytes of lithium-ion batteries. Chemical Science (RSC Publishing). Retrieved from [Link]

-

Langmuir. (2024, June 4). Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. Retrieved from [Link]

-

Xnergy Materials. (n.d.). Ethyl Methyl Carbonate(EMC), Battery Grade. Retrieved from [Link]

-

Unipd. (2024, December 27). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electr. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Formation of 2-hydroxyethyl methyl carbonate. (b) ¹H NMR spectrum.... Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2023, December 5). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Retrieved from [Link]

-

MDPI. (2022, March 7). Long-Term Stability of Redox Mediators in Carbonate Solvents. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Mg and Al dual-metal functionalized mesoporous carbon as highly efficient heterogeneous catalysts for the synthesis of ethyl methyl carbonate. Retrieved from [Link]

-

OSTI. (2024, December 20). The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Retrieved from [Link]

-

PubMed. (2017, October 18). Spectro-Electrochemical Examination of the Formation of Dimethyl Carbonate from CO and Methanol at Different Electrode Materials. Retrieved from [Link]

-

U.S. Army Research Laboratory. (2017, November 24). Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. Retrieved from [Link]

-

University of Birmingham's Research Portal. (2023, April 17). Vapor Equilibrium Data for the Binary Mixtures of Dimethyl Carbonate and Ethyl Methyl Carbonate in Compressed Carbon Dioxide. Retrieved from [Link]

Sources

- 1. This compound | 35466-86-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]

- 7. api.army.mil [api.army.mil]

- 8. The solvation structure, transport properties and reduction behavior of carbonate-based electrolytes of lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inl.elsevierpure.com [inl.elsevierpure.com]

- 10. osti.gov [osti.gov]

Technical Guide: Solubility and Electrochemical Behavior of Lithium Salts in 2-Methoxyethyl Methyl Carbonate (MEMC)

Executive Summary: The "Hybrid" Solvent Advantage

2-Methoxyethyl methyl carbonate (MEMC) represents a critical bridge in solvation chemistry, fusing the high anodic stability of linear carbonates with the superior cation-chelating ability of ethers. While traditional solvents like Dimethyl Carbonate (DMC) rely on high dielectric constants for dissociation, MEMC utilizes an intramolecular "bidentate" mechanism.

For researchers in high-energy-density storage (Li-ion/Li-metal batteries) and synthetic pharmaceutical chemistry, MEMC offers a unique solvation environment. It stabilizes lithium ions (

This guide details the solubility limits, solvation mechanisms, and characterization protocols for lithium salts in MEMC, providing a robust framework for electrolyte formulation and reaction engineering.

Part 1: Molecular Architecture & Solvation Mechanism

The Ether-Carbonate Duality

The structural distinctiveness of MEMC lies in its methoxyethyl tail. Unlike symmetric carbonates, MEMC possesses two distinct oxygen domains capable of coordinating with lithium:

-

Carbonyl Oxygen (Hard Base): Typical of carbonates, providing high voltage stability (>4.5 V vs Li/Li

). -

Ether Oxygen (Soft Base): Located on the ethyl tail, enabling flexible coordination.

The Chelation Effect

In standard carbonate solvents (e.g., DMC), solvation is intermolecular—multiple solvent molecules crowd around a single

Figure 1: Bidentate chelation mechanism of MEMC, showing dual-site coordination that enhances solubility.

Part 2: Solubility Data & Physicochemical Properties[1]

The solubility of lithium salts in MEMC is dictated by the lattice energy of the salt versus the solvation energy provided by the MEMC chelate.

Comparative Solubility Limits (at 25°C)

Note: Values represent saturation limits in anhydrous MEMC (<10 ppm H₂O).

| Lithium Salt | Formula | Solubility Limit (M) | Solvation Characteristic | Application Context |

| Lithium Bis(fluorosulfonyl)imide | LiFSI | > 3.5 M | Extremely High.[1] Weak lattice energy + strong ether interaction. | High-concentration electrolytes; fast-charging batteries. |

| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | > 3.0 M | High.[2] Plasticizing effect on the solvent structure. | Low-temp electrolytes; Pharmaceutical synthesis reagents. |

| Lithium Hexafluorophosphate | LiPF₆ | ~ 1.8 - 2.0 M | Moderate/High. Limited by anion size and steric hindrance. | Standard Li-ion battery electrolyte (balanced performance). |

| Lithium Tetrafluoroborate | LiBF₄ | ~ 1.5 M | Moderate. | High-temperature stability additives.[3] |

| Lithium Nitrate | LiNO₃ | < 0.5 M | Low.[2][4] Requires high-donor-number cosolvents (e.g., DMSO) to dissolve well. | Anode passivation additive (sparingly soluble). |

Temperature Dependence (VTF Behavior)

Unlike Arrhenius behavior seen in dilute solutions, concentrated Li-MEMC solutions follow the Vogel-Tammann-Fulcher (VTF) equation. This indicates that ionic transport is coupled to the segmental motion of the polymer-like solvent chains.

-

Implication: As concentration increases, viscosity rises non-linearly. However, MEMC maintains liquidity at lower temperatures better than EC-based equivalents due to the flexible ether tail preventing crystallization.

Part 3: Experimental Protocols for Solubility & Stability

To validate these properties in your lab, follow this self-validating workflow. Safety Warning: LiPF₆ produces HF upon contact with moisture. All steps must be performed in an Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O).

Protocol: Saturation & Conductivity Determination

Materials:

-

Anhydrous MEMC (dried over 4Å molecular sieves).

-

Lithium Salt (vacuum dried at 60-120°C depending on salt thermal stability).

-

Karl Fischer Titrator (Coulometric).

Step-by-Step Methodology:

-

Solvent Verification:

-

Measure water content of MEMC via Karl Fischer.[5]

-

Acceptance Criterion: Water content must be < 15 ppm. If > 15 ppm, re-dry with activated sieves for 48 hours.

-

-

Stepwise Addition (Gravimetric Method):

-

Add salt in 0.1 M increments to a stirred aliquot of MEMC at 25°C.

-

Allow 4 hours for equilibration between additions.

-

Visual Check: Solution must remain clear. Turbidity indicates saturation or impurity precipitation.

-

-

Conductivity Mapping:

-

Use a dip-type conductivity probe (calibrated with 0.1 M KCl).

-

Measure conductivity (

) at each concentration increment. -

Data Validation: Plot

vs. Concentration. The curve should be parabolic (maximum conductivity usually occurs around 1.0–1.2 M for LiPF₆, higher for LiFSI).

-

-

Electrochemical Stability Window (LSV):

-

Setup: 3-electrode cell (Pt working, Li metal counter, Li metal reference).

-

Scan: Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li

. -

Scan Rate: 1 mV/s.

-

Result: Define the anodic limit where current density exceeds 10 µA/cm². MEMC typically oxidizes > 4.8 V, but high salt concentration can extend this.

-

Figure 2: Iterative workflow for determining solubility limits and conductivity isotherms.

Part 4: Implications for Research

For Battery Researchers (Li-ion / Li-Metal)

MEMC is not just a solvent; it is an SEI modifier .

-

Anode Interaction: The ether group can co-intercalate into graphite if not passivated. However, with LiFSI, MEMC forms a robust, inorganic-rich Solid Electrolyte Interphase (SEI) that suppresses dendrites on Lithium Metal anodes.

-

Low-Temp Performance: The solubility of LiPF₆ in MEMC remains high at -20°C, unlike in EC/DMC mixtures which suffer from salt precipitation (salting out).

For Pharmaceutical/Organic Synthesis

While less common, MEMC serves as a "Green Solvent" alternative to Glymes (Dimethoxyethane).

-

Reagent Solubility: It effectively dissolves organolithium reagents used in C-C bond formation.

-

Safety: Higher flash point than DME and lower toxicity, making it a viable candidate for scale-up processes requiring polar aprotic conditions.

References

-

BenchChem. this compound Properties and Applications. Retrieved from

-

ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (2025).[2][6][7][8] Retrieved from

-

Sigma-Aldrich. this compound Safety and Physical Data. Retrieved from

-

PubChem. this compound (Compound CID 23290296).[2] National Library of Medicine. Retrieved from

-

RSC Advances. Ion speciation of lithium hexafluorophosphate in dimethyl carbonate solutions. Royal Society of Chemistry. Retrieved from

-

Journal of The Electrochemical Society. Lithium Bis(fluorosulfonyl)imide based low ethylene carbonate content electrolyte. Retrieved from

Sources

- 1. Journal of Electrochemical Science and Technology [jecst.org]

- 2. This compound | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electrolytes comprising lipf6: Topics by Science.gov [science.gov]

- 4. fengbaigroup.com [fengbaigroup.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08464D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

using 2-Methoxyethyl methyl carbonate as a lithium-ion battery electrolyte solvent.

An in-depth technical guide and protocol suite for the application of 2-Methoxyethyl methyl carbonate (MEMC) in advanced energy storage systems.

Introduction and Mechanistic Rationale

In the pursuit of high-energy-density and wide-temperature-range lithium-ion batteries (LIBs), the limitations of standard carbonate blends—such as Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC)—become glaringly apparent at sub-zero temperatures. Standard cyclic carbonates tend to crystallize, leading to a precipitous drop in ionic conductivity and severe cell polarization.

This compound (MEMC) , also referred to in literature as MOEMC, has emerged as a highly specialized, next-generation electrolyte solvent[1]. Its architectural brilliance lies in its dual functionality: it combines a polar carbonate group with an ether-linked methoxyethyl chain[1].

As a Senior Application Scientist, I approach MEMC not just as a solvent, but as a structural participant in the battery's electrochemistry. The ether moiety provides exceptional chain flexibility and acts as a powerful Lewis base, donating electron pairs to form a robust primary solvation sheath around the Lithium ion (Li+). Simultaneously, the carbonate group maintains the high dielectric constant necessary for salt dissociation and ensures anodic stability against high-voltage cathodes[1].

Crucially, MEMC-based electrolytes bypass traditional freezing points entirely. Instead, they exhibit glass-transition temperatures, maintaining a liquid or supercooled liquid state even in extreme cold[2]. This unique thermal behavior dictates that their conductivity-temperature and viscosity-temperature relationships do not follow standard Arrhenius kinetics, but rather the Vogel–Tammann–Fulcher (VTF) equation [2]. Ion conduction in MEMC is highly solvent-assisted; while Li+ interacts strongly with the solvent, the anion (e.g., PF6-) conduction is indirectly assisted by solvent fluctuations due to ion-pairing dynamics[2].

Quantitative Physicochemical Profiling

To justify the substitution of traditional solvents with MEMC, we must analyze their comparative physicochemical properties. The table below summarizes the critical data driving the adoption of MEMC in wide-temperature electrolyte formulations.

| Physicochemical Property | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) | This compound (MEMC) |

| Molecular Class | Cyclic Carbonate | Linear Carbonate | Linear Ether-Carbonate |

| Melting Point / Phase Behavior | 36.4 °C (Crystallizes) | 4.6 °C (Crystallizes) | Glass Transition (No Freezing Point) |

| Li+ Solvation Capability | High (High Dielectric) | Low (Low Dielectric) | Very High (Dual O-Donor Sites) |

| Low-Temperature Conductivity | Poor (Solidifies) | Moderate | Excellent (VTF-governed transport) |

| Role in Electrolyte | Primary High-Dielectric Solvent | Low-Viscosity Co-solvent | Specialty Wide-Temperature Solvent |

Solvation and Conduction Dynamics

Solvation and ion conduction mechanism of Li+ in MEMC-based electrolytes.

Experimental Protocols: Formulation and Validation

The following methodologies are designed as self-validating systems . In electrolyte research, a single unverified variable (such as trace moisture) can trigger a cascade of parasitic reactions, invalidating months of cycling data.

Protocol A: Anhydrous Formulation of 1.0 M LiPF6 in MEMC

Target: Produce a battery-grade electrolyte with verified electrochemical stability.

-

Solvent Purification (Distillation & Sieving):

-

Action: Reflux commercial-grade MEMC over calcium hydride (CaH2) and perform fractional distillation under reduced pressure. Store the distillate over activated 3Å molecular sieves for 48 hours in an Argon-filled glovebox (<0.1 ppm H2O/O2).

-

Causality Rationale: Commercial MEMC often contains trace alcohols from its transesterification synthesis[1]. Alcohols will react violently with lithium metal and degrade cell performance.

-

-

System Validation 1 (Karl Fischer Titration):

-

Action: Extract a 1 mL aliquot and perform coulometric Karl Fischer (KF) titration.

-

Validation Gate: The water content must be strictly < 10 ppm. If the reading is higher, the batch is rejected and returned to the sieves. Causality: Trace water hydrolyzes LiPF6 into hydrofluoric acid (HF), which aggressively attacks transition metal oxide cathodes and destroys the Solid Electrolyte Interphase (SEI)[3].

-

-

Salt Dissolution:

-

Action: Slowly add 1.0 M of battery-grade LiPF6 to the purified MEMC in a fluoropolymer vessel. Maintain the vessel in an ice bath during addition.

-

Causality Rationale: The solvation of Li+ by the ether and carbonate oxygens of MEMC is highly exothermic. Uncontrolled heat generation can trigger the auto-catalytic thermal decomposition of LiPF6 into LiF and PF5 gas.

-

-

System Validation 2 (Baseline NMR):

-

Action: Acquire baseline ^1^H, ^13^C, and ^19^F NMR spectra of the formulated electrolyte.

-

Validation Gate: Confirm the absence of OPF2OH or OPF2OMe signals in the ^19^F spectrum, which would indicate premature salt degradation[3].

-

Protocol B: Electrochemical & Transport Characterization

Target: Map the VTF behavior and verify anodic stability.

-

VTF Conductivity Mapping:

-

Action: Inject the electrolyte into a sealed conductivity cell with platinized platinum electrodes. Place the cell in a programmable environmental chamber. Measure Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 1 Hz at 5 °C intervals from +60 °C down to -40 °C.

-

Causality Rationale: Because MEMC enters a glass transition rather than freezing[2], standard Arrhenius plots will yield non-linear, inaccurate activation energies. Fitting the high-frequency intercept (bulk resistance) to the VTF equation accurately models the free-volume polymer-like dynamics of the supercooled MEMC solvent.

-

-

Linear Sweep Voltammetry (LSV):

-

Action: Assemble a three-electrode cell (Li metal reference/counter, Platinum working electrode). Sweep from Open Circuit Voltage (OCV) to 5.5 V vs. Li/Li+ at 0.1 mV/s.

-

Validation Gate: The oxidation onset must exceed 4.5 V to ensure compatibility with high-voltage cathodes like LiCoO2[2].

-

Self-validating experimental workflow for MEMC electrolyte formulation and testing.

Analytical Note: MEMC as an EC Degradation Marker

For researchers conducting post-mortem analysis on aged battery cells, it is critical to note that MEMC plays a dual role in battery chemistry. While we actively synthesize and utilize it as a primary wide-temperature solvent, MEMC is also a known degradation product of Ethylene Carbonate (EC) [3].

Quantitative NMR studies on considerably aged standard electrolytes (e.g., LP30: 1M LiPF6 in EC/DMC) have identified MEMC, alongside dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC), as a direct decomposition product of the cyclic EC ring reacting with linear carbonates[3]. Therefore, when analyzing the health of a non-MEMC formulated cell, the appearance of MEMC signals in ^1^H or ^13^C{^1^H} solution NMR spectra serves as a definitive biomarker for advanced electrolyte degradation and autocatalytic solvent breakdown[3].

References

-

Benchchem. "this compound | 35466-86-5 - Fundamental Studies on this compound-Based Electrolytes for Lithium-Ion Batteries." Benchchem Database. 1

-

Gu, G.Y., et al. (2000). "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries." Electrochimica Acta, 45(19), 3127-3139. 2

-

Kraft, V., et al. (2016). "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Physical Chemistry Chemical Physics (RSC), 18, 26595-26601. 3

Sources

Introduction: The Rationale for 2-Methoxyethyl methyl carbonate (MEMC) in Advanced Electrolytes

An Application Guide to the Formulation and Characterization of Non-Aqueous Electrolytes Incorporating 2-Methoxyethyl methyl carbonate (MEMC)

The advancement of electrochemical energy storage, particularly in lithium-ion batteries, is intrinsically linked to the innovation of electrolyte formulations. While traditional electrolytes based on mixtures of cyclic and linear carbonates have been the cornerstone of the industry, the demand for higher energy density, improved safety, and wider operating temperature ranges necessitates the exploration of novel solvent systems. This compound (MEMC) has emerged as a solvent of significant interest due to its unique molecular structure, which features both a polar carbonate group and an ether-linked methoxyethyl chain.[1][2]

This bifunctional nature offers a compelling balance of properties:

-

Enhanced Solvation: The ether functionality provides strong Lewis basicity, which promotes the effective dissolution and dissociation of lithium salts, a critical factor for achieving high ionic conductivity.[1][2]

-

Electrochemical Stability: The carbonate group contributes to a wide electrochemical stability window, essential for compatibility with high-voltage cathodes and low-voltage anodes.[1]

-

Low-Temperature Performance: The presence of the flexible ether chain can help suppress the freezing point of the electrolyte, maintaining good ionic conductivity in cold environments. Research indicates that electrolytes based on MEMC exhibit glass transition temperatures without freezing, which is highly advantageous for battery function in colder climates.[1][2]

This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of non-aqueous electrolytes based on MEMC, intended for researchers and scientists developing next-generation energy storage solutions.

Part 1: Physicochemical and Safety Profile of MEMC

A thorough understanding of the solvent's fundamental properties and safety requirements is the bedrock of successful electrolyte development.

Key Physicochemical Properties

The properties of MEMC dictate its behavior as an electrolyte solvent and inform formulation strategies. For instance, its viscosity may necessitate the use of co-solvents, while its dielectric properties influence salt dissociation.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 35466-86-5 | [3][4] |

| Molecular Formula | C₅H₁₀O₄ | [3][4] |

| Molecular Weight | 134.13 g/mol | [3] |

| Boiling Point | 95 °C (at 82 Torr) | [4] |

| Predicted Density | 1.053 ± 0.06 g/cm³ | [4] |

Safety and Handling

MEMC, like most organic carbonate solvents, requires careful handling in a controlled environment.

-

Hazards: It is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][5]

-

Handling Precautions: All handling should be performed in a well-ventilated area, preferably within a fume hood or an inert atmosphere glovebox. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6][7]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents and sources of ignition.[6]

Part 2: Formulation of MEMC-Based Electrolytes

The performance of an electrolyte is critically dependent on the purity of its components and the precision of its formulation. The most common lithium salt, lithium hexafluorophosphate (LiPF₆), is extremely sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF) and subsequent degradation of battery components. Therefore, formulation must be conducted in an environment with minimal water and oxygen content (<1 ppm), such as an argon-filled glovebox.

Rationale for Co-Solvents

While MEMC has many desirable properties, it is rarely used as a single solvent. Formulations are typically optimized by blending it with other carbonates to achieve a synergistic balance of properties.[8]

-

Cyclic Carbonates (e.g., Ethylene Carbonate - EC): EC possesses a high dielectric constant, which is crucial for dissociating the lithium salt into free Li⁺ and anions. It is also a primary component in forming a stable and effective Solid Electrolyte Interphase (SEI) on graphite anodes, which is essential for long-term cycling stability.[8][9]

-

Linear Carbonates (e.g., Ethyl Methyl Carbonate - EMC, Dimethyl Carbonate - DMC): These solvents typically have low viscosity.[10] Adding them to the formulation reduces the overall viscosity of the electrolyte, which in turn enhances ion mobility and leads to higher ionic conductivity.[8][11]

General Workflow for Electrolyte Formulation

The following diagram outlines the critical steps from component preparation to the final electrolyte solution, ready for characterization.

Caption: Workflow for preparing MEMC-based non-aqueous electrolytes.

Protocol: Formulation of a 1.0 M LiPF₆ in EC:EMC:MEMC (1:1:1 by vol.) Electrolyte

This protocol describes the preparation of a representative ternary electrolyte. The ratios can be systematically varied to investigate their effect on performance.

Materials & Equipment:

-

This compound (MEMC), battery grade (H₂O < 20 ppm)

-

Ethylene carbonate (EC), battery grade (H₂O < 20 ppm)

-

Ethyl methyl carbonate (EMC), battery grade (H₂O < 20 ppm)

-

Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9%)

-

Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm)

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Amber glass storage bottle

Procedure:

-

Preparation: Ensure all solvents and the LiPF₆ salt are certified battery grade with low water content. If not, solvents should be dried over activated molecular sieves for at least 24 hours prior to use. LiPF₆ should be dried in a vacuum oven at 60-80°C for 12-24 hours. Transfer all materials and glassware into the glovebox antechamber and cycle as required.

-

Solvent Mixture Preparation:

-

Causality: It is often easier to prepare the solvent blend first before adding the salt. EC is a solid at room temperature, so it should be gently warmed inside the glovebox to melt before mixing.

-

In a clean, dry volumetric flask, prepare a 100 mL stock solution of the solvent blend by combining 33.3 mL of EC, 33.3 mL of EMC, and 33.3 mL of MEMC.

-

-

Salt Dissolution:

-

Calculate the mass of LiPF₆ required for a 1.0 M concentration in your target volume of solvent blend. (Molar Mass of LiPF₆ ≈ 151.905 g/mol ). For 50 mL of electrolyte, you would need: 1.0 mol/L * 0.050 L * 151.905 g/mol = 7.595 g.

-

Place a magnetic stir bar in a clean, dry beaker or bottle.

-

Add the 50 mL of the prepared EC:EMC:MEMC solvent blend.

-

Causality: Add the LiPF₆ powder slowly and in small portions while the solution is stirring. Adding the salt too quickly can lead to clumping and significantly slow down the dissolution process.

-

Continue stirring until all the LiPF₆ has completely dissolved. This may take several hours. The final solution should be clear and colorless.

-

-

Storage: Transfer the final electrolyte into a labeled, tightly sealed amber glass bottle. Store inside the glovebox to protect it from atmospheric moisture.

Part 3: Physicochemical and Electrochemical Characterization Protocols

Once formulated, the electrolyte must be characterized to determine its suitability for battery applications.

Interdependencies of Key Electrolyte Properties

The fundamental properties of the solvent system and the salt concentration are deeply interconnected, collectively dictating the final performance of the electrolyte. Understanding these relationships is key to rational electrolyte design.

Caption: Interrelationship between formulation components and performance metrics.

Protocol: Ionic Conductivity Measurement

Principle: Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct ions. It is a critical parameter that directly influences a battery's internal resistance and rate capability.

Equipment:

-

Conductivity meter with a two-electrode dip-in cell probe

-

Temperature-controlled chamber or water bath

-

Small, sealed container for the electrolyte sample

Procedure:

-

Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity.

-

Sample Preparation: Inside the glovebox, pour a small amount (typically a few mL) of the formulated electrolyte into a clean, dry, sealed vial.

-

Measurement:

-

Remove the vial from the glovebox and immediately place it in the temperature-controlled chamber set to 25°C. Allow the sample to thermally equilibrate.

-

Insert the conductivity probe into the electrolyte. Ensure the electrodes are fully submerged.

-

Record the conductivity reading in milliSiemens per centimeter (mS/cm) once the value has stabilized.

-

-

Temperature Dependence (Optional but Recommended): Repeat the measurement at various temperatures (e.g., from -20°C to 60°C) to understand the electrolyte's performance across a wide operating range.[1]

-

Data Validation: Ensure measurements are repeatable. Clean the probe thoroughly with a suitable solvent (e.g., dimethyl carbonate) and dry it completely between samples.

Protocol: Viscosity Measurement

Principle: Viscosity (η) is a measure of a fluid's resistance to flow. In electrolytes, lower viscosity generally correlates with higher ion mobility and, consequently, higher conductivity, as described by the Stokes-Einstein relation.[10]

Equipment:

-

Rheometer with a cone-plate or parallel-plate geometry, or a microfluidic viscometer (e.g., VROC)

-

Temperature control unit

Procedure:

-

Instrument Setup: Set up the viscometer according to the manufacturer's protocol and set the measurement temperature to 25°C.

-

Sample Loading: Inside the glovebox, carefully pipette the required sample volume (can be as low as a few microliters for modern viscometers) onto the instrument's measurement cell.

-

Measurement:

-

Seal the measurement environment to prevent solvent evaporation and moisture contamination.

-

Initiate the measurement. The instrument will apply a shear stress or shear rate and measure the corresponding response to calculate the dynamic viscosity.

-

Record the viscosity in millipascal-seconds (mPa·s).

-

-

Data Validation: Perform multiple measurements on the same sample to ensure reproducibility. Clean the instrument meticulously between samples as per the manufacturer's guidelines.

Protocol: Electrochemical Stability Window (ESW) Measurement

Principle: The ESW defines the voltage range where the electrolyte remains stable without significant oxidation or reduction. A wide ESW is crucial for compatibility with modern high-voltage cathodes and low-voltage anodes.[2] This is typically determined using Linear Sweep Voltammetry (LSV).

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (e.g., a coin cell with a reference electrode)

-

Working Electrode (WE): Typically an inert material like platinum (for anodic scan) or stainless steel (for cathodic scan).

-

Counter Electrode (CE): Lithium metal foil.

-

Reference Electrode (RE): Lithium metal foil.

-

Celgard separator

Procedure:

-

Cell Assembly: Inside the glovebox, assemble the three-electrode cell. A typical stack would be: CE (Li), separator soaked in electrolyte, WE (Pt or SS), with the RE (Li) positioned nearby but not in the direct ion path between the WE and CE.

-

Anodic (Oxidative) Stability Scan:

-

Connect the cell to the potentiostat.

-

Set the LSV parameters: Scan from the Open Circuit Voltage (OCV, typically ~3 V vs. Li/Li⁺) to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s).

-

Causality: A slow scan rate is used to approximate steady-state conditions and clearly identify the onset of decomposition reactions.

-

The anodic limit is defined as the potential at which a sharp, sustained increase in current density is observed (e.g., > 0.1 mA/cm²), indicating electrolyte oxidation.

-

-

Cathodic (Reductive) Stability Scan:

-

Using a fresh cell, set the LSV parameters to scan from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).

-

The cathodic limit is defined by the potential at which significant reduction current is observed, which corresponds to solvent reduction or lithium plating.

-

-

Data Analysis: Plot the current density (mA/cm²) versus the potential (V vs. Li/Li⁺). The ESW is the voltage range between the determined cathodic and anodic limits.

Conclusion

This compound stands as a highly promising solvent for the formulation of advanced non-aqueous electrolytes. Its unique molecular structure offers a favorable combination of high salt solvation capability and good electrochemical stability. However, realizing its full potential requires a systematic approach to formulation, often involving co-solvents like EC and EMC to optimize the critical balance between ionic conductivity, viscosity, and SEI-forming properties. The detailed protocols provided in this guide offer a validated framework for researchers to prepare and characterize MEMC-based electrolytes, enabling the rational design and development of safer, higher-performance lithium-ion batteries and other electrochemical devices.

References

-

J. Self, et al. (2019). The role of concentration in electrolyte solutions for non-aqueous lithium-based batteries. Nature Reviews Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 35466-86-5, this compound, 97. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyethoxy)ethyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP2911231A1 - Nonaqueous electrolyte solution for secondary batteries and lithium ion....

-

ACS Publications. (2024). Fast Charging of Lithium-Ion Batteries by the Effective Formulation of Nonaqueous Liquid Electrolytes. The Journal of Physical Chemistry C. Retrieved from [Link]

-

RSC Publishing. (2020). Electrolyte additives to enable nonaqueous polyelectrolyte solutions for lithium ion batteries. Molecular Systems Design & Engineering. Retrieved from [Link]

-

SAE International. (2021). J3042_202101: Measuring Properties of Li-Ion Battery Electrolyte. Retrieved from [Link]

-

G.Y. Gu, et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Electrochimica Acta. Retrieved from [Link]

-

WorldofTest.com. (2026). Complete Guide to Lithium Battery Testing Safely. Retrieved from [Link]

-

Oxford Academic. (2024). A perspective on the fundamental theory of nonaqueous electrolytes for rechargeable batteries. National Science Review. Retrieved from [Link]

-

LCGC International. (2025). Determining Lithium Ion Battery Electrolyte Composition. Retrieved from [Link]

-

Gamry Instruments. (n.d.). Testing Lithium-ion Batteries-Electrochemical Measurements. Retrieved from [Link]

-

Kintek. (2025). How to Test a Lithium-Ion Battery Using Practical Steps. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Formation of 2-hydroxyethyl methyl carbonate. (b) ¹H NMR spectrum.... Retrieved from [Link]

-

MDPI. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. Batteries. Retrieved from [Link]

-

OUCI. (n.d.). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionic conductivity values of examples for each class of electrolyte – LE. Retrieved from [Link]

-

RheoSense. (n.d.). Application Note: Viscosities of electrolyte solutions for rechargeable batteries. Retrieved from [Link]

-

MDPI. (2022). Long-Term Stability of Redox Mediators in Carbonate Solvents. Micromachines. Retrieved from [Link]

-

RSC Publishing. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Journal of Materials Chemistry A. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethanol, 2-methoxy-, carbonate (2:1) (9CI). Retrieved from [Link]

-

Unipd. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electr. Retrieved from [Link]

-

Chemical Science Review and Letters. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion. Retrieved from [Link]

Sources

- 1. This compound | 35466-86-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 35466-86-5 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. research.unipd.it [research.unipd.it]

- 10. rheosense.com [rheosense.com]

- 11. chesci.com [chesci.com]

Application Note: Electrochemical Stability and Formulation Protocols for 2-Methoxyethyl Methyl Carbonate (MOEMC) Electrolytes

Executive Summary

2-Methoxyethyl methyl carbonate (MOEMC, also abbreviated as MEMC; CAS: 35466-86-5) has emerged as a highly specialized hybrid solvent for next-generation energy storage systems, including lithium-ion batteries and supercapacitors[1]. By integrating a polar carbonate group with an ether-linked methoxyethyl chain, MOEMC bridges the gap between high solvation power and excellent low-temperature fluidity[1]. This application note details the mechanistic principles governing MOEMC's ion transport, defines its Electrochemical Stability Window (ESW), and provides field-proven, self-validating protocols for its purification, formulation, and electrochemical characterization.

Mechanistic Insights: Solvation, Transport, and Stability

Molecular Architecture and Solvation Dynamics

The dual-functional nature of MOEMC is central to its performance. The electron-withdrawing carbonate group provides the high dielectric constant necessary for the dissociation of lithium salts (e.g., LiPF₆, LiTFSI), while the electron-donating ether oxygen atoms participate in strong coordinate bonding with Li⁺ ions[1]. This hybrid structure creates a solvent-assisted ion conduction mechanism, where the solvation shell is tightly bound to the solvent's backbone[2].

Ion Transport Kinetics (The VTF Model)

Unlike conventional linear carbonates (e.g., Dimethyl Carbonate) that follow linear Arrhenius kinetics, the conductivity-temperature relationship of MOEMC-based electrolytes exhibits distinct curvature[2]. This behavior is mathematically described by the Vogel-Tammann-Fulcher (VTF) equation:

Where

Solvation and VTF ion conduction mechanism in MOEMC-based electrolytes.

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte operates without irreversible faradaic degradation[3]. MOEMC demonstrates robust oxidative and reductive stability due to its hybridized molecular structure. The intramolecular charge redistribution between the ether and carbonate moieties optimizes the HOMO-LUMO gap, allowing MOEMC-based electrolytes to support high-voltage cathodes (e.g., LiCoO₂) and standard graphite anodes effectively[2].

Quantitative Data Summary

To contextualize MOEMC's utility, the table below summarizes its physicochemical and electrochemical properties against industry-standard carbonate solvents.

| Property | This compound (MOEMC) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |

| Molecular Structure | Hybrid (Ether + Carbonate) | Cyclic Carbonate | Linear Carbonate |

| Phase Transition | Glass transition (no freezing)[2] | Freezes at ~36°C | Freezes at ~3°C |

| Ion Conduction Model | Vogel-Tammann-Fulcher (VTF)[2] | Arrhenius (typically) | Arrhenius (typically) |

| Electrochemical Stability | ~0.0V to 5.0V vs Li/Li⁺ | ~0.0V to 4.3V vs Li/Li⁺ | ~0.0V to 4.8V vs Li/Li⁺ |

| Solvation Capability | High (Solvent-assisted)[1] | High (High dielectric) | Low (Low dielectric) |

Experimental Protocols

The following protocols are designed to be self-validating. Because MOEMC is susceptible to thermal decomposition[3], atmospheric distillation must be avoided.

Protocol 1: MOEMC Purification and Quality Control

Objective: Remove trace water and impurities to prevent the hydrolysis of fluorinated lithium salts (e.g., LiPF₆ → HF).

-

Vacuum Distillation: Transfer raw MOEMC to a vacuum distillation apparatus. Distill the solvent under reduced pressure (e.g., 10 mmHg) to lower the boiling point and prevent thermal decomposition[3]. Collect the middle fraction.

-

Molecular Sieve Dehydration: Store the distilled MOEMC over activated 3Å molecular sieves for at least 48 hours inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

-